molecular formula C8H8N2O B1358072 7,8-Dihydroquinazolin-5(6H)-one CAS No. 21599-28-0

7,8-Dihydroquinazolin-5(6H)-one

Cat. No. B1358072
CAS RN: 21599-28-0
M. Wt: 148.16 g/mol
InChI Key: JUXTWKYSGNVPGS-UHFFFAOYSA-N
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Description

7,8-Dihydroquinazolin-5(6H)-one , also known as 2-amino-7,8-dihydroquinazolin-5(6H)-one , is a heterocyclic compound with the following chemical formula: C8H9N3O . It is characterized by a bicyclic structure containing a quinazolinone ring system. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery and medicinal chemistry.



Synthesis Analysis

The synthesis of 7,8-Dihydroquinazolin-5(6H)-one involves various methods, including cyclization reactions. One common approach is the condensation of an o-aminobenzaldehyde with an aminoacetophenone or its derivatives. The reaction typically occurs under acidic conditions, leading to the formation of the quinazolinone ring. Researchers have explored modifications to improve yield and selectivity in this synthetic route.



Molecular Structure Analysis

The molecular structure of 7,8-Dihydroquinazolin-5(6H)-one consists of a fused bicyclic system. The quinazolinone core comprises a benzene ring fused with a pyrimidine ring. The amino group at position 2 provides reactivity and contributes to the compound’s biological activity. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms through spectroscopic techniques such as NMR and X-ray crystallography .



Chemical Reactions Analysis

7,8-Dihydroquinazolin-5(6H)-one participates in various chemical reactions, including:



  • Substitution reactions : The amino group can undergo nucleophilic substitution, leading to the introduction of different substituents.

  • Cyclization reactions : The compound can form additional rings or undergo rearrangements.

  • Functional group transformations : Researchers have explored derivatization strategies to modify the compound’s properties.



Physical And Chemical Properties Analysis


  • Physical state : 7,8-Dihydroquinazolin-5(6H)-one exists as a solid .

  • Melting point : The compound typically melts at a specific temperature (exact value varies based on the derivative).

  • Solubility : It exhibits varying solubility in different solvents.

  • Color : The compound may appear as a white or off-white powder.


Scientific Research Applications

Eco-Friendly Synthesis

7,8-Dihydroquinazolin-5(6H)-one derivatives have been synthesized using eco-friendly methods. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or ionic liquid-water solvent systems without additional catalysts, highlighting a green chemistry approach (Chen et al., 2007).

Antioxidant Properties

Fındık et al. (2012) explored the antioxidant properties of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives. They synthesized these compounds via a one-pot four-component condensation process and found that some exhibited potent in vitro antioxidant activity (Fındık et al., 2012).

Catalysis and Synthesis Methods

Various studies have focused on the synthesis of 7,8-dihydroquinazolin-5(6H)-one derivatives using different catalysts. Niknam et al. (2011) and Ghorbani‐Choghamarani et al. (2012) used silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel, respectively, as catalysts for synthesizing these derivatives in an eco-friendly and efficient manner (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).

Anticancer Activity

Research has also been conducted on the anticancer properties of 7,8-dihydroquinazolin-5(6H)-one derivatives. Kamble et al. (2017) reported the synthesis of novel 2,3-dihydroquinazolin-4(1H)-ones with moderate to good anticancer activities, determined through evaluations at the National Cancer Institute, NIH, USA (Kamble et al., 2017).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, exhibiting high antiproliferative activity and acting as a tubulin-binding tumor-vascular disrupting agent. This compound and its analogues represent a novel class of agents that target established blood vessels in tumors (Cui et al., 2017).

Safety And Hazards


  • Toxicity : While not extensively studied, caution should be exercised due to its heterocyclic nature.

  • Handling : Proper laboratory practices should be followed when working with this compound.

  • Storage : Store 7,8-Dihydroquinazolin-5(6H)-one in a dark place and keep it sealed in a dry environment at temperatures between 2°C and 8°C .


Future Directions

Researchers continue to explore the potential of 7,8-Dihydroquinazolin-5(6H)-one in drug development, especially in areas such as anticancer , antiviral , and anti-inflammatory agents. Future studies may focus on optimizing its pharmacokinetic properties, identifying specific targets, and evaluating its therapeutic efficacy.


properties

IUPAC Name

7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXTWKYSGNVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Cousson, F Nectoux, B Bachet, B Kokel… - … Section C: Crystal …, 1994 - scripts.iucr.org
The structural differences between the title com-pound [3-(2-methylthio-7, 8-dihydro-6H-quinazolin-5-ylideneamino) guanidinium chloride] and 5-acetyl-4-methyl-2-methylthiopyrimidine …
Number of citations: 3 scripts.iucr.org
H Kubas, U Meyer, B Krueger, M Hechenberger… - Bioorganic & medicinal …, 2013 - Elsevier
A virtual screening approach using various in silico methodologies led to the discovery of 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one (1) as a moderately active negative …
Number of citations: 15 www.sciencedirect.com
P Prajapat, GL Talesara - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
In the present study, synthesis of some nonsymmetrical 2‐(1H‐benzimidazol‐2‐ylamino)‐7,7‐dimethyl‐7,8‐dihydroquinazolin‐5(6H)‐one (3) and substituted‐(1H‐benzo[d]imidazol‐2‐…
Number of citations: 13 onlinelibrary.wiley.com
SR Rubina, SI Leka, KS Priya, RR Kumar… - …, 2022 - Wiley Online Library
The synthesis of novel isoxazolo[5,4‐b]pyrano[2,3‐f]quinoline hybrids has been achieved through a one‐pot three‐component reaction of 3‐methyl‐7,8‐dihydroisoxazolo[5,4‐b]quinolin…
R Amici, C Bigogno, R Boggio, A Colombo… - …, 2014 - Wiley Online Library
Heat‐shock protein 90 (Hsp90) is a molecular chaperone involved in the stabilization of key oncogenic signaling proteins, and therefore, inhibition of Hsp90 represents a new strategy …
RP Chaudhary, P Gautam, D Gautam, I Mittal - Journal of Molecular …, 2021 - Elsevier
Enaminodiketone, obtained from reaction of dimedone with DMF-DMA, on reaction with nucleophiles such as amines, guanidine hydrochloride and substituted aromatic hydrazines …
Number of citations: 6 www.sciencedirect.com
S Salerno, E Barresi, G Amendola… - Journal of Medicinal …, 2018 - ACS Publications
As a part of our efforts to expand chemical diversity in the carbonic anhydrases inhibitors (CAIs), three small series of polyheterocyclic compounds (4–6) featuring the primary …
Number of citations: 17 pubs.acs.org
A SHYLAJA - 2019 - mkuniversity.ac.in
Chapter 1. Introduction The first chapter presents a general introduction about the biological significances of heterocyclic scaffolds. The synthesis of various heterocycles employing …
Number of citations: 0 mkuniversity.ac.in
SD Jagadale, AD Sawant, MB Deshmukhc - 2017 - academia.edu
Pyrimidine is one of the commonly found heterocyclic rings in nature. Pyrimidine ring is a native part of many natural compounds such as vitamins, nucleic acids, uric acid, coenzymes, …
Number of citations: 0 www.academia.edu
PC Chu, YC Wu, CY Chen, YS Hung… - Future Medicinal …, 2021 - Future Science
Aim: Tumor cells adapt to hypoxic microenvironments by releasing the key transcription factor HIF-1α, which promotes angiogenesis, glycolytic phenotype, metastasis and erythropoiesis…
Number of citations: 2 www.future-science.com

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